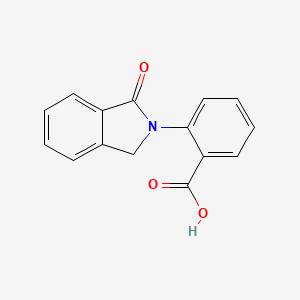![molecular formula C16H10Cl2O2 B1300405 3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one](/img/structure/B1300405.png)
3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure with a 2,6-dichlorophenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium
Properties
Molecular Formula |
C16H10Cl2O2 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2 |
InChI Key |
MJLKAVQFZXXLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)
![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)





